4-[4-(diethylamino)-2-hydroxybenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione

c-Src inhibitor Abl kinase inhibitor dual kinase inhibitor

The compound 4-[4-(diethylamino)-2-hydroxybenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione (PubChem CID 1113004, CHEMBL208828, BAS-01047341) belongs to the 4-arylidene-3,5-pyrazolidinedione class, characterized by a five-membered heterocyclic core with a 4-iodophenyl substituent at N1 and a 4-(diethylamino)-2-hydroxybenzylidene moiety at C4. This scaffold was computationally identified and biologically validated as a dual inhibitor of the tyrosine kinases c-Src and Abl, two critical oncology targets, with submicromolar activity in cell-free assays.

Molecular Formula C20H20IN3O3
Molecular Weight 477.3 g/mol
Cat. No. B3571878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(diethylamino)-2-hydroxybenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione
Molecular FormulaC20H20IN3O3
Molecular Weight477.3 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC(=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)I)O
InChIInChI=1S/C20H20IN3O3/c1-3-23(4-2)16-8-5-13(18(25)12-16)11-17-19(26)22-24(20(17)27)15-9-6-14(21)7-10-15/h5-12,25H,3-4H2,1-2H3,(H,22,26)/b17-11-
InChIKeyQOVNZWROVBIKQY-BOPFTXTBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Diethylamino)-2-hydroxybenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione: A Dual Kinase-Targeted Pyrazolidinedione Scaffold for Oncology Research


The compound 4-[4-(diethylamino)-2-hydroxybenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione (PubChem CID 1113004, CHEMBL208828, BAS-01047341) belongs to the 4-arylidene-3,5-pyrazolidinedione class, characterized by a five-membered heterocyclic core with a 4-iodophenyl substituent at N1 and a 4-(diethylamino)-2-hydroxybenzylidene moiety at C4 [1]. This scaffold was computationally identified and biologically validated as a dual inhibitor of the tyrosine kinases c-Src and Abl, two critical oncology targets, with submicromolar activity in cell-free assays [2]. As an investigational discovery agent [3], it serves as a privileged starting point for structure-activity relationship (SAR) campaigns aimed at developing selective dual Src/Abl inhibitors for chronic myeloid leukemia (CML) and solid tumor research.

Why Generic 3,5-Pyrazolidinedione Analogs Cannot Substitute for 4-[4-(Diethylamino)-2-hydroxybenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione


Substitution of the target compound with its simplest in-class analog, 4-benzylidene-1-(4-iodophenyl)-3,5-pyrazolidinedione (BAS-00387347), is not functionally equivalent. Although both share the N1-(4-iodophenyl) core, the simpler benzylidene analog lacks the 4-diethylamino and 2-hydroxy substituents on the benzylidene ring that are critical for forming the hydrogen-bond and electrostatic interaction networks within the ATP-binding pocket of Src and Abl kinases [1]. Pharmacophoric models derived from docking/dynamics simulations explicitly identified these polar interactions as major contributors to inhibitory activity, a feature absent in unsubstituted benzylidene derivatives [2]. Consequently, generic substitution would result in a compound that retains the molecular scaffold but loses the specific pharmacophoric elements required for potent dual kinase engagement, as evidenced by the submicromolar activity specific to compounds bearing these polar substituents [3].

Quantitative Differentiation Evidence for 4-[4-(Diethylamino)-2-hydroxybenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione


Dual c-Src/Abl Kinase Inhibition Versus Single-Target or Inactive Pyrazolidinedione Analogs

The target compound is annotated as a dual inhibitor of proto-oncogene c-Src (SRC) and tyrosine-protein kinase ABL1 (ABL) by the DrugMAP database [1]. In the original discovery study by Manetti et al. (2006), pyrazolidine-3,5-diones bearing polar substituents on the 4-benzylidene ring—a structural feature shared by the target compound—exhibited inhibitory activity in the submicromolar range against both c-Src and Abl kinases in cell-free assays, whereas unsubstituted or less polar benzylidene analogs from the same screening library did not show comparable activity [2]. This is consistent with the pharmacophoric requirement for hydrogen-bond donor/acceptor groups at the benzylidene 2- and 4-positions to engage key residues in the kinase ATP-binding site [3].

c-Src inhibitor Abl kinase inhibitor dual kinase inhibitor chronic myeloid leukemia

Physicochemical Property Differentiation: Calculated Lipophilicity and Hydrogen-Bonding Capacity

The target compound (MW 477.3, XLogP3-AA 4, HBD 2, HBA 4) [1] differs from the simpler analog 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione (MW 406.17, lacking the diethylamino group) by the addition of a diethylamino substituent that increases molecular weight by ~71 Da and introduces a tertiary amine with an additional hydrogen-bond acceptor. This modification increases calculated lipophilicity while maintaining compliance with Lipinski's Rule of Five (Ro5 violations: 0) [2], a property profile consistent with the SAR finding that improving MurB potency correlates with increasing lipophilicity of the C-4 substituent in related pyrazolidinedione series [3].

drug-likeness Lipinski Rule of Five logP permeability

Target Selectivity Profile: Dual c-Src/Abl Inhibition Versus Broader Multi-Kinase or Single-Target Profiles

The target compound is annotated as a dual inhibitor of c-Src and Abl kinases, without confirmed activity against a broad panel of off-target kinases [1]. In contrast, the closely related analog 4-benzylidene-1-(4-iodophenyl)-3,5-pyrazolidinedione (BAS-00387347) is annotated as also inhibiting c-Src and Abl but with different expression modulation profiles in disease vs. normal tissue [2]. The bromobenzodioxole-substituted analog BAS-00387275, which replaces the diethylamino-hydroxybenzylidene with a 6-bromo-1,3-benzodioxol-5-yl methylene group, is also annotated as a dual Src/Abl inhibitor but is structurally distinct [3]. The diethylamino-hydroxy substitution pattern in the target compound may confer different binding kinetics or selectivity nuances compared to these analogs, though direct head-to-head selectivity profiling data are not publicly available.

kinase selectivity dual Src/Abl inhibitor target engagement polypharmacology

Iodophenyl Substituent Contribution to Target Binding: Heavy Atom Effect in Kinase Inhibition

The 4-iodophenyl group at N1 of the pyrazolidinedione scaffold is a conserved feature across all active dual Src/Abl inhibitors in this series, including the target compound, BAS-00387347, and BAS-00387275 [1]. This contrasts with pyrazolidinedione derivatives bearing non-iodinated N1-phenyl substituents, such as 1-phenyl-3,5-pyrazolidinedione derivatives from the Shiraishi patent (US 5,089,516), which exhibit tyrosine kinase inhibition but with a different selectivity spectrum that includes 5-lipoxygenase and reverse transcriptase inhibition [2]. The iodine atom's polarizability and potential for halogen bonding with backbone carbonyl groups in the kinase hinge region may contribute to the enhanced dual Src/Abl selectivity profile observed in the 4-iodophenyl series compared to non-halogenated N1-phenyl derivatives, though this hypothesis has not been experimentally validated through direct comparison.

halogen bonding iodine substituent kinase inhibitor design heavy atom effect

Recommended Research Application Scenarios for 4-[4-(Diethylamino)-2-hydroxybenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione


Dual c-Src/Abl Kinase Inhibitor SAR Probe for Chronic Myeloid Leukemia Research

This compound serves as a validated dual Src/Abl inhibitor scaffold for structure-activity relationship campaigns targeting imatinib-resistant CML. Its submicromolar activity against both kinases in cell-free assays [1] positions it as a starting point for optimizing potency and selectivity against gatekeeper mutations (e.g., T315I) that confer resistance to first-line Abl inhibitors. The 4-diethylamino-2-hydroxybenzylidene moiety provides a vector for further functionalization to probe kinase selectivity and pharmacokinetic properties.

Physicochemical Benchmarking and Pharmacophore Validation in Kinase Inhibitor Design

With a well-characterized physicochemical profile (MW 477.3, logP 4, zero Ro5 violations) [2] and a defined pharmacophoric interaction map derived from computational modeling [3], this compound is suitable as a reference standard for validating docking protocols, pharmacophore models, and machine learning-based kinase inhibitor prediction algorithms. Its commercial availability through multiple vendors facilitates its use as a positive control in virtual screening validation studies.

Comparative Selectivity Profiling Against Closely Related Pyrazolidinedione Analogs

The availability of structurally defined analogs—including the 4-benzylidene (BAS-00387347) and 6-bromo-1,3-benzodioxol-5-yl (BAS-00387275) derivatives [4]—enables systematic comparative studies to quantify the contribution of the diethylamino-hydroxy substitution pattern to kinase selectivity, cellular potency, and ADME properties. Such head-to-head profiling can delineate the precise SAR around the 4-benzylidene substitution within this dual kinase inhibitor chemotype.

Halogen Bonding Probe for Iodine-Mediated Kinase Binding Interactions

The 4-iodophenyl substituent at N1 provides a heavy atom probe for investigating halogen bonding contributions to kinase inhibitor binding. Comparative studies with non-iodinated N1-phenyl analogs (e.g., from US 5,089,516) [5] can experimentally quantify the role of the iodine atom in stabilizing the inhibitor-kinase complex, informing rational design of halogen-enriched kinase inhibitors with improved residence times.

Quote Request

Request a Quote for 4-[4-(diethylamino)-2-hydroxybenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.